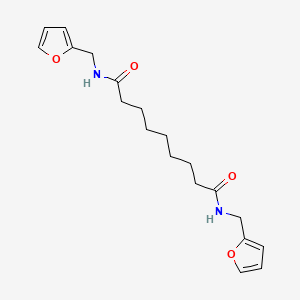
N,N'-bis(2-furylmethyl)nonanediamide
Overview
Description
N,N'-bis(2-furylmethyl)nonanediamide, also known as bis-FA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis.
Mechanism of Action
The mechanism of action of N,N'-bis(2-furylmethyl)nonanediamide is not fully understood, but it is believed to function as a bidentate ligand, coordinating with metal ions to form stable complexes. The resulting complexes can then participate in various reactions, such as catalysis and drug delivery.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-bis(2-furylmethyl)nonanediamide. However, studies have shown that N,N'-bis(2-furylmethyl)nonanediamide is relatively non-toxic and does not exhibit significant cytotoxicity towards various cell lines. In addition, N,N'-bis(2-furylmethyl)nonanediamide has been shown to exhibit moderate antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-bis(2-furylmethyl)nonanediamide is its ability to form stable complexes with metal ions, enabling its use as a ligand in various metal-catalyzed reactions. In addition, N,N'-bis(2-furylmethyl)nonanediamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of N,N'-bis(2-furylmethyl)nonanediamide is its limited solubility in organic solvents, which can limit its use in certain reactions.
Future Directions
There are several future directions for the research on N,N'-bis(2-furylmethyl)nonanediamide. One potential direction is the investigation of N,N'-bis(2-furylmethyl)nonanediamide as a potential drug delivery system, particularly for metal-based drugs. Another direction is the development of new synthetic routes for N,N'-bis(2-furylmethyl)nonanediamide, improving its yield and purity. Additionally, the use of N,N'-bis(2-furylmethyl)nonanediamide in other fields, such as materials science and nanotechnology, could also be explored.
Conclusion:
In conclusion, N,N'-bis(2-furylmethyl)nonanediamide is a synthetic compound that has shown potential in various scientific research applications, including catalysis, drug delivery, and asymmetric synthesis. Its ability to form stable complexes with metal ions makes it a useful ligand in metal-catalyzed reactions. While there is limited information available on its biochemical and physiological effects, N,N'-bis(2-furylmethyl)nonanediamide has been shown to exhibit moderate antimicrobial activity and is relatively non-toxic. Future research directions include investigating its potential as a drug delivery system and exploring its use in other fields.
Scientific Research Applications
Bis-FA has shown promising results in various scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions, to improve the efficiency and selectivity of the reaction. Bis-FA has also been used as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of enantiopure compounds. In addition, N,N'-bis(2-furylmethyl)nonanediamide has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)nonanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(20-14-16-8-6-12-24-16)10-4-2-1-3-5-11-19(23)21-15-17-9-7-13-25-17/h6-9,12-13H,1-5,10-11,14-15H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUIFZMJHICLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCCCCCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



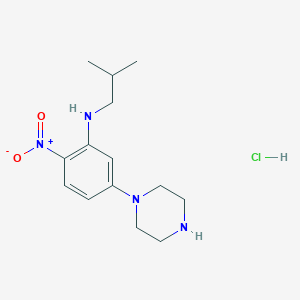
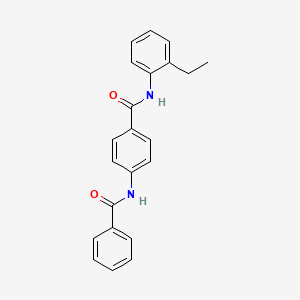
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170471.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4170475.png)
![N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4170482.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4170498.png)
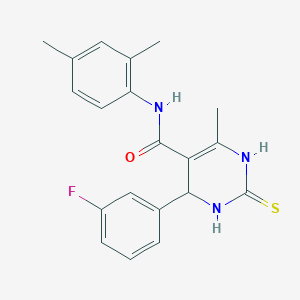
![ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate](/img/structure/B4170505.png)
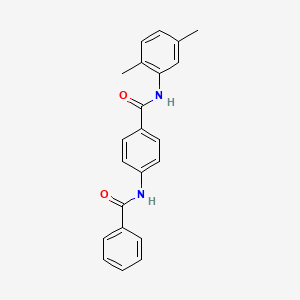
![N-{1-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4170516.png)
![N,N-diethyl-2-{[8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}ethanamine](/img/structure/B4170526.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-phenylglycinamide](/img/structure/B4170532.png)

![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)hexanamide](/img/structure/B4170544.png)